molecular formula C8H10Cl3N B1419028 (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride CAS No. 791098-94-7

(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride

Cat. No.: B1419028
CAS No.: 791098-94-7
M. Wt: 226.5 g/mol
InChI Key: ZMGHOINUDXICQX-NUBCRITNSA-N
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Description

“®-1-(2,4-Dichlorophenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H12Cl3N . It is also known as N-[(2,4-dichlorophenyl)methyl]ethanamine;hydrochloride .


Molecular Structure Analysis

The molecular structure of “®-1-(2,4-Dichlorophenyl)ethanamine hydrochloride” consists of a central carbon atom bonded to a hydrogen atom and a 2,4-dichlorophenyl group . The molecule also contains a nitrogen atom, which is bonded to the central carbon atom and a methyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “®-1-(2,4-Dichlorophenyl)ethanamine hydrochloride” include its molecular structure and formula, as mentioned above . Other properties such as melting point, boiling point, and density were not found in the sources I accessed .

Scientific Research Applications

Biotransformation and Synthesis of Antifungal Agents

(R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of the antifungal agent Miconazole, can be synthesized using a biocatalysis process involving Acinetobacter sp. This process achieves high enantioselectivity and yield, demonstrating the potential of (R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride in the production of valuable chiral intermediates for drug synthesis (Miao et al., 2019).

Multifunctional Biocide

2-(Decylthio)ethanamine hydrochloride, a compound structurally similar to this compound, exhibits broad-spectrum activity against bacteria, fungi, and algae. Its multifunctionality as a biocide and corrosion inhibitor highlights the potential applications of related compounds in industrial and environmental contexts (Walter & Cooke, 1997).

Key Intermediate for Drug Synthesis

1-(Naphthalen-1-yl)ethanamine, a compound related to this compound, is a crucial intermediate in the synthesis of Cinacalcet hydrochloride, a drug used for treating secondary hyperparathyroidism. The efficient synthesis and practical resolution of this compound underscore the significance of such intermediates in pharmaceutical manufacturing (Mathad et al., 2011).

Antiamoebic Activity

N-substituted ethanamine derivatives, closely related to this compound, show promising antiamoebic activity. Their synthesis and biological testing indicate potential therapeutic applications in treating infections caused by Entamoeba histolytica (Zaidi et al., 2015).

Application in Antiobesity Drug Synthesis

The synthesis of Lorcaserin hydrochloride, an antiobesity drug, involves the use of intermediates structurally similar to this compound. This underscores the compound's relevance in the development of clinically important drugs (Zhu et al., 2015).

Mechanism of Action

The mechanism of action of “®-1-(2,4-Dichlorophenyl)ethanamine hydrochloride” is not specified in the sources I found . The mechanism of action of a compound typically refers to how it interacts with biological systems, which would depend on its intended use.

Safety and Hazards

The safety and hazards associated with “®-1-(2,4-Dichlorophenyl)ethanamine hydrochloride” are not specified in the sources I found . It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures.

Future Directions

The future directions for research and development involving “®-1-(2,4-Dichlorophenyl)ethanamine hydrochloride” are not specified in the sources I found . Future work could potentially involve exploring its synthesis, properties, and potential applications in greater detail.

Properties

IUPAC Name

(1R)-1-(2,4-dichlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGHOINUDXICQX-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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